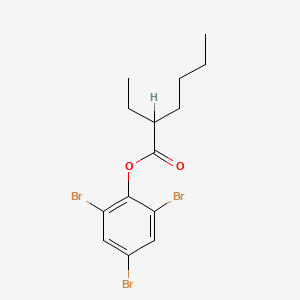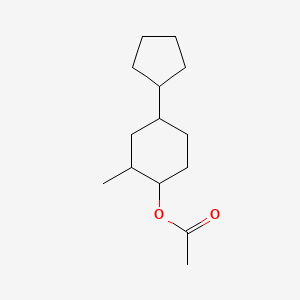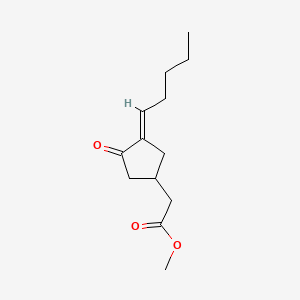
Methyl 3-oxo-4-pentylidenecyclopentaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-4-pentylidenecyclopentaneacetate is an organic compound with the molecular formula C13H20O3. It is a derivative of cyclopentane and is characterized by the presence of a methyl ester group, a ketone group, and a pentylidene substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-4-pentylidenecyclopentaneacetate typically involves the condensation of cyclopentanone with a suitable aldehyde, followed by esterification. One common method is the Claisen-Schmidt condensation, where cyclopentanone reacts with pentanal in the presence of a base to form the intermediate product. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 3-oxo-4-pentylidenecyclopentaneacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism by which methyl 3-oxo-4-pentylidenecyclopentaneacetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ketone and ester groups in the compound can participate in various biochemical reactions, influencing its activity and potency.
Comparison with Similar Compounds
Methyl 3-oxo-4-pentylcyclopentaneacetate: Similar structure but lacks the double bond in the pentylidene group.
Ethyl 3-oxo-4-pentylidenecyclopentaneacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxo-4-hexylidenecyclopentaneacetate: Similar structure but with a hexylidene group instead of a pentylidene group.
Uniqueness: Methyl 3-oxo-4-pentylidenecyclopentaneacetate is unique due to the presence of the pentylidene group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
84824-80-6 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 2-[(4E)-3-oxo-4-pentylidenecyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-7-10(8-12(11)14)9-13(15)16-2/h6,10H,3-5,7-9H2,1-2H3/b11-6+ |
InChI Key |
LYAXDZCODXLABU-IZZDOVSWSA-N |
Isomeric SMILES |
CCCC/C=C/1\CC(CC1=O)CC(=O)OC |
Canonical SMILES |
CCCCC=C1CC(CC1=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



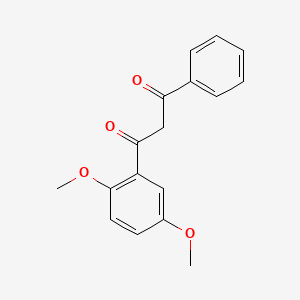
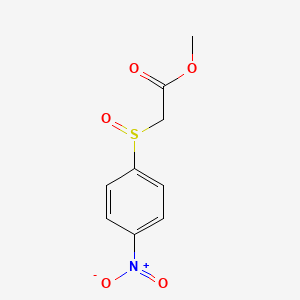
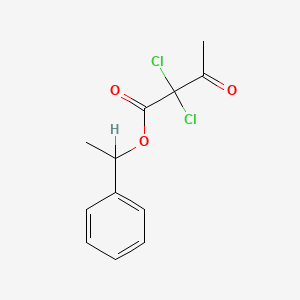
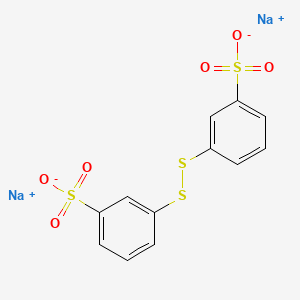
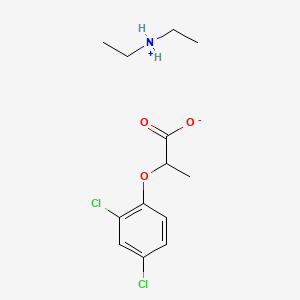


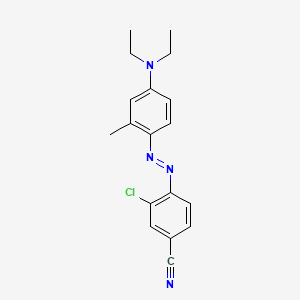
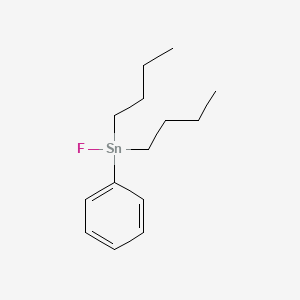

![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)
